molecular formula C12H10BrClN2O2 B5886773 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione

1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione

Cat. No.: B5886773
M. Wt: 329.57 g/mol
InChI Key: GBPKOKJJSXIFCP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione is a synthetic organic compound with a unique structure that includes a bromophenyl group, a chloro group, and a dimethylamino group attached to a pyrrole-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Chlorination: The chloro group is typically introduced through a chlorination reaction using chlorine gas or a chlorinating reagent.

    Dimethylamino Substitution: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The bromophenyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and chloro groups may facilitate binding to target proteins or enzymes, while the dimethylamino group can enhance solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the dimethylamino group, which may affect its reactivity and applications.

    1-(4-Bromophenyl)-3-chloro-1H-pyrrole-2,5-dione: This compound is similar but does not have the dimethylamino substitution, potentially altering its chemical properties and uses.

    1-(4-Bromophenyl)-3,4-dichloro-4-(dimethylamino)pyrrole-2,5-dione: This compound has an additional chloro group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPKOKJJSXIFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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